molecular formula C24H18N6O2 B2568759 2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 894064-21-2

2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No.: B2568759
CAS No.: 894064-21-2
M. Wt: 422.448
InChI Key: XRFXGZSNHCRVAZ-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H18N6O2 and its molecular weight is 422.448. The purity is usually 95%.
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Biological Activity

The compound 2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a novel synthetic derivative that incorporates a triazole and pyridazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Phenoxy group : Provides hydrophobic interactions.
  • Triazole ring : Known for its diverse biological activities.
  • Pyridazine moiety : Imparts additional pharmacological properties.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study indicated that derivatives of triazoles could effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL . The presence of the pyridine and triazole rings in this compound suggests a similar potential for antimicrobial activity.

Anticancer Potential

Compounds with triazole structures have been explored for their anticancer properties. For instance, derivatives have shown inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific interactions of the This compound with cancer-related targets remain to be fully elucidated but suggest promising avenues for further investigation.

Enzyme Inhibition

The triazole ring is known to interact with numerous enzymes. It has been reported that derivatives can inhibit enzymes such as aromatase and carbonic anhydrase . The specific enzyme interactions of this compound may contribute to its biological activity and therapeutic potential.

Study on Antibacterial Activity

In a recent study focusing on triazole derivatives, several compounds were synthesized and evaluated for their antibacterial activity against Mycobacterium tuberculosis. Among these, compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM . The structural similarities with This compound suggest that it may exhibit comparable efficacy against similar pathogens.

Evaluation of Cytotoxicity

In vitro studies assessing the cytotoxic effects of related triazole compounds on human embryonic kidney cells (HEK-293) revealed that many exhibited low toxicity profiles . This indicates a favorable therapeutic index for further development in clinical applications.

Research Findings Summary Table

Activity Type Target IC50/Other Metrics Reference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 µM
AnticancerVarious cancer cell linesNot specified
Enzyme InhibitionAromatase, Carbonic AnhydraseNot specified
CytotoxicityHEK-293 cellsLow toxicity

Properties

IUPAC Name

2-phenoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O2/c31-23(16-32-20-4-2-1-3-5-20)26-19-8-6-17(7-9-19)21-10-11-22-27-28-24(30(22)29-21)18-12-14-25-15-13-18/h1-15H,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFXGZSNHCRVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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